Enhanced Acidity: pKa vs. Dibromo- and Tribromophenol
The predicted pKa of 2,6-dibromo-3-chlorophenol is 5.93 ± 0.15 , which is approximately 0.76 log units lower (i.e., ~5.8× more acidic) than that of 2,6-dibromophenol (pKa = 6.69, experimentally determined [1]), and approximately 0.41 log units lower than the predicted pKa of 2,4,6-tribromophenol (pKa = 6.34 ± 0.23 [2]). This increased acidity is attributable to the meta-chlorine substituent, which exerts an additional electron-withdrawing inductive effect beyond that of the two ortho-bromines alone.
| Evidence Dimension | Acid dissociation constant (pKa) – measure of proton-donating ability |
|---|---|
| Target Compound Data | pKa = 5.93 ± 0.15 (predicted) |
| Comparator Or Baseline | 2,6-Dibromophenol: pKa = 6.69 (experimental); 2,4,6-Tribromophenol: pKa = 6.34 ± 0.23 (predicted) |
| Quantified Difference | ΔpKa = +0.76 vs. 2,6-dibromophenol (target is more acidic by ~5.8×); ΔpKa = +0.41 vs. 2,4,6-tribromophenol (target is more acidic by ~2.6×) |
| Conditions | Predicted values from computational models; experimental pKa of 2,6-dibromophenol at 25 °C in aqueous solution |
Why This Matters
A lower pKa means that 2,6-dibromo-3-chlorophenol is more extensively deprotonated at physiological or near-neutral pH, which affects its solubility, membrane permeability, metal-chelation behavior, and reactivity as a nucleophile in synthetic applications, distinguishing it from dibromo-only or symmetric tribromo analogs.
- [1] Robinson, R. A. The dissociation constants of some disubstituted anilines and phenols in aqueous solution at 25 °C. J. Res. Natl. Bur. Stand. A 1967, 71A, 481–490. pKa of 2,6-dibromophenol: 6.69. View Source
- [2] ChemicalBook. 2,4,6-Tribromophenol CAS DataBase. pKa: 6.34±0.23 (Predicted). Accessed 2026. Available at: https://www.chemicalbook.cn View Source
